3-Hydroxy-cycloheptanecarboxylic acid
Overview
Description
3-Hydroxy-cycloheptanecarboxylic acid is an organic compound with the molecular formula C8H14O3 It is characterized by a cycloheptane ring with a hydroxyl group and a carboxylic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-cycloheptanecarboxylic acid typically involves the hydroxylation of cycloheptanecarboxylic acid. One common method is the oxidation of cycloheptanol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-cycloheptanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of cycloheptanone or cycloheptanal.
Reduction: Formation of cycloheptanol.
Substitution: Formation of cycloheptane derivatives with various functional groups.
Scientific Research Applications
3-Hydroxy-cycloheptanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-cycloheptanecarboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Cycloheptanecarboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cycloheptanol: Lacks the carboxylic acid group, limiting its applications in synthesis and biological studies.
Cyclohexanecarboxylic acid: A similar compound with a six-membered ring, differing in ring size and reactivity.
Uniqueness: 3-Hydroxy-cycloheptanecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on a seven-membered ring. This combination of functional groups and ring size provides distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-hydroxycycloheptane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-4-2-1-3-6(5-7)8(10)11/h6-7,9H,1-5H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWKIICOTHWYCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC(C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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